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molecular formula C10H17BrO B3267521 1-Bromo-7-(prop-2-yn-1-yloxy)heptane CAS No. 452340-33-9

1-Bromo-7-(prop-2-yn-1-yloxy)heptane

Cat. No. B3267521
M. Wt: 233.14 g/mol
InChI Key: JKXNGBZGOIOKLW-UHFFFAOYSA-N
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Patent
US07135600B2

Procedure details

25% (w/w) aq. NaOH (700 ml) was added to a stirred mixture of propargyl alcohol (70 g), tetra-butyl ammonium bromide (3.5 g) and 1,7-dibromoheptane (322 g) maintaining the temperature below 30° C. The reaction mixture was heated at 60° C. for 5 hrs then allowed to cool to room temperature and stirred overnight. Diethyl ether (350 ml) and water (280 ml) were added, the mixture stirred and allowed to settle. The aqueous layer was extracted with diethyl ether (210 ml), the organic layers combined, dried (MgSO4). The solution was concentrated to give 280 g of crude material. 140 g Of the crude was purified by chromatography on Biotage (800 g) eluting with petroleum ether then petroleum ether:ethyl acetate (100:1 followed by 100:1.5) to give the title compound (49.6 g).
Name
Quantity
700 mL
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
322 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
catalyst
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step Two
Name
Quantity
280 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH2:3]([OH:6])[C:4]#[CH:5].[Br:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14]Br.C(OCC)C>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[CH2:3]([O:6][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][Br:7])[C:4]#[CH:5] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
700 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
70 g
Type
reactant
Smiles
C(C#C)O
Name
Quantity
322 g
Type
reactant
Smiles
BrCCCCCCCBr
Name
Quantity
3.5 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
350 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
280 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 30° C
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
STIRRING
Type
STIRRING
Details
the mixture stirred
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with diethyl ether (210 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
CUSTOM
Type
CUSTOM
Details
to give 280 g of crude material
CUSTOM
Type
CUSTOM
Details
140 g Of the crude was purified by chromatography on Biotage (800 g)
WASH
Type
WASH
Details
eluting with petroleum ether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C#C)OCCCCCCCBr
Measurements
Type Value Analysis
AMOUNT: MASS 49.6 g
YIELD: CALCULATEDPERCENTYIELD 17%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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